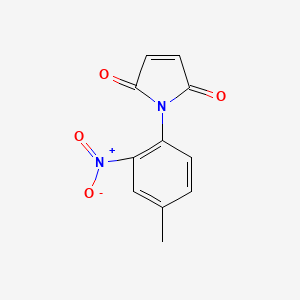

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione, also known as MNPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPD belongs to the class of pyrrole-2,5-dione derivatives and has been found to possess various biological activities.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(4-methyl-2-nitrophenyl)-1H-pyrrole-2,5-dione and its derivatives have been investigated as corrosion inhibitors. A study by Zarrouk et al. (2015) demonstrated their effectiveness in protecting carbon steel against corrosion in hydrochloric acid medium. Their work highlighted that these compounds adhere to the steel surface mainly through chemisorption, contributing significantly to corrosion protection (Zarrouk et al., 2015).

Medical Research

In the field of medical research, 1H-pyrrole-2,5-dione derivatives have been explored for their potential as inhibitors of glycolic acid oxidase. Rooney et al. (1983) synthesized a series of these derivatives and found that compounds with large lipophilic 4-substituents are generally potent inhibitors of this enzyme in vitro (Rooney et al., 1983).

Conducting Polymers and Electrochromic Devices

Another application lies in the synthesis of soluble conducting polymers for electrochromic devices. Variş et al. (2006) synthesized isomers of this compound and successfully polymerized them to create polymers suitable for electrochromic applications. Their work provides insights into the material's suitability for such devices due to its desirable properties like fast switching time and high optical contrast (Variş et al., 2006).

Polymer Solar Cells

1H-pyrrole-2,5-dione derivatives are also being used in polymer solar cells. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte using these derivatives, which significantly enhanced the power conversion efficiency of polymer solar cells by improving electron extraction and reducing exciton recombination (Hu et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds such as 2-methyl-4-nitrophenol have been studied and are known to interact with various biological targets

Biochemical Pathways

For instance, 2-Methyl-4-nitrophenol is reported to be one of the compounds in diesel exhaust particles that shows potential vasodilatation activity in rats

Action Environment

The action of 1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action could be affected by factors such as temperature, pH, and the presence of other chemicals

Eigenschaften

IUPAC Name |

1-(4-methyl-2-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-2-3-8(9(6-7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSSXQLSMUDQIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methyl-2-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)